Tris(dichloromethyl)amine
Overview
Description
Tris(dichloromethyl)amine is a chemical compound with the formula N(CCl2H)3 It belongs to the family of tertiary amines and is characterized by the presence of three dichloromethyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dichloromethyl)amine can be synthesized through several methods. One common approach involves the reaction of dichloromethylamine with formaldehyde in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tris(dichloromethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into simpler amines.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution can produce a variety of functionalized amines.
Scientific Research Applications
Tris(dichloromethyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tris(dichloromethyl)amine exerts its effects involves the interaction of its dichloromethyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical transformations. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Tris(chloromethyl)amine: Similar in structure but with chloromethyl groups instead of dichloromethyl groups.
Tris(trifluoromethyl)amine: Contains trifluoromethyl groups, leading to different reactivity and applications.
Tris(2-chloromethyl)amine: Another related compound with distinct chemical properties.
Uniqueness: Tris(dichloromethyl)amine is unique due to the presence of dichloromethyl groups, which impart specific reactivity patterns and potential applications that differ from those of its analogs. Its ability to participate in diverse chemical reactions makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1,1-dichloro-N,N-bis(dichloromethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl6N/c4-1(5)10(2(6)7)3(8)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPFCZCHDVRUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497392 | |
Record name | 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25891-29-6 | |
Record name | 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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